Diisooctyl adipate

Description

Properties

IUPAC Name |

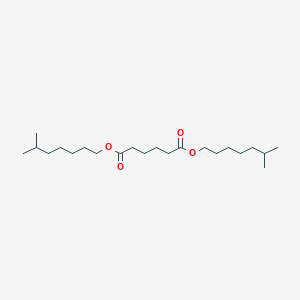

bis(6-methylheptyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLBOQMPJCWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274043 | |

| Record name | bis(6-Methylheptyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light straw-colored liquid; [Hawley] Colorless or very pale amber liquid; [HSDB] Clear liquid; [MSDSonline] | |

| Record name | Diisooctyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205-220 °C @ 4 mm HG | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °C (410 °F) | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.930 @ 20 °C | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000265 [mmHg], VP: Less than 0.12 mm Hg @ 150 °C | |

| Record name | Diisooctyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQ | |

CAS No. |

105-96-4, 1330-86-5 | |

| Record name | Hexanedioic acid, 1,6-bis(6-methylheptyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(6-Methylheptyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(6-METHYLHEPTYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PN0D86IXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 °C | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Catalytic Approaches for Diisooctyl Adipate Production

Conventional Esterification Pathways to Diisooctyl Adipate (B1204190)

The most common method for producing diisooctyl adipate is the direct esterification of adipic acid with isooctyl alcohol. nih.gov This process is typically catalyzed by an acid and involves the removal of water, a byproduct, to drive the reaction to completion. rsc.org

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of a carboxylic acid, such as adipic acid, with an alcohol like isooctyl alcohol, proceeds through a well-established multi-step mechanism. europa.eu The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. europa.eu

Following protonation, a molecule of the alcohol adds to the carbonyl carbon, forming a tetrahedral intermediate known as an alkyloxonium ion. europa.eu This intermediate then undergoes a proton transfer, leading to the formation of another intermediate which can easily eliminate a molecule of water. The loss of water, a key driving force for the reaction, is followed by the deprotonation of the resulting species to yield the final ester product, this compound. europa.eu Throughout this process, the acid catalyst is regenerated and can participate in further catalytic cycles.

Optimization of Reaction Parameters in Direct Esterification

The efficiency of direct esterification is influenced by several key reaction parameters, including temperature, catalyst concentration, and the molar ratio of reactants. In the synthesis of dioctyl adipate (a similar adipate ester), optimal conditions were identified as a reaction temperature of 155°C, a reaction time of 2 hours, a molar ratio of n-octyl alcohol to adipic acid of 3.2:1, and a catalyst dosage of 1.5% by total mass. researchgate.net These conditions resulted in an adipic acid conversion of 99.4%. researchgate.net The removal of water produced during the reaction is also a critical factor in maximizing the yield of the ester. rsc.org

Transesterification Routes to this compound

An alternative to direct esterification is the transesterification route, which involves the reaction of an ester of adipic acid, such as dimethyl adipate or diethyl adipate, with isooctyl alcohol. nih.gov This method can be advantageous as it can be carried out under milder conditions and may avoid the production of water, simplifying the purification process.

Catalytic Ester Exchange Reactions

Transesterification, or ester exchange, is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of this compound synthesis, this typically involves reacting dimethyl adipate with isooctyl alcohol in the presence of a catalyst. rsc.orgresearchgate.net The reaction produces this compound and methanol (B129727) as a byproduct. rsc.orgresearchgate.net This method is considered environmentally friendly as the methanol byproduct can be recycled. rsc.orgresearchgate.net

Development of Novel Catalytic Systems for Transesterification

Research has focused on developing new and efficient catalysts for the transesterification synthesis of this compound to improve reaction rates and product purity.

A novel and effective catalyst for the synthesis of this compound via transesterification is titanium adipate. rsc.orgresearchgate.net This catalyst is prepared from a low-carbon alkyl titanate and adipic acid. rsc.orgresearchgate.net The use of a titanium adipate catalyst in the reaction of dimethyl adipate with isooctanol has been shown to be highly efficient. rsc.orgresearchgate.net

Systematic investigation into the reaction conditions for this catalytic system has led to the optimization of several factors to maximize the ester exchange rate. rsc.orgresearchgate.netnih.gov The optimal conditions were determined through response surface methodology. rsc.orgresearchgate.net

| Parameter | Optimal Value |

| Catalyst Dosage | 2.39% |

| Molar Ratio (isooctanol to dimethyl adipate) | 2.55 : 1 |

| Reaction Temperature at Catalyst Addition | 117 °C |

| This table presents the optimized reaction conditions for the synthesis of this compound using a titanium adipate catalyst, which resulted in an ester exchange rate of 94.23%. rsc.orgresearchgate.netnih.gov |

The use of this titanium adipate catalyst offers several advantages, including high catalytic efficiency, environmental friendliness due to the recyclable nature of the catalyst and the methanol byproduct, and energy savings. rsc.orgresearchgate.netnih.gov This makes it a promising process for the industrial production of this compound, particularly utilizing industrial byproducts like mixed dicarboxylic acids which can be converted to dimethyl adipate. rsc.orgresearchgate.net

Biocatalytic Synthesis of this compound

Biocatalytic methods, primarily using lipases, are gaining attention as sustainable alternatives to conventional chemical synthesis. researchgate.netbiorxiv.org These processes offer high selectivity and operate under mild conditions, which reduces energy consumption and the formation of byproducts. researchgate.netbiorxiv.org The esterification reaction involves adipic acid and isooctyl alcohol, catalyzed by an enzyme to produce this compound. biorxiv.orgbiorxiv.org

Enzyme-Catalyzed Esterification Processes

Lipase-catalyzed processes are a promising approach for synthesizing esters like this compound. researchgate.net Lipases (EC 3.1.1.3) are highly efficient in catalyzing esterification in non-aqueous media. biorxiv.orgbiorxiv.org Candida antarctica lipase (B570770) B (CALB) is one of the most effective and widely used biocatalysts for this purpose, often in an immobilized form such as Novozym 435. researchgate.netbiorxiv.orgupm.edu.mygoogle.com

The enzymatic synthesis of adipate esters is a reversible reaction. google.com To drive the reaction towards product formation, methods to remove the water byproduct, such as the addition of molecular sieves or applying a vacuum, are often employed. biorxiv.orgresearchgate.net Research on the synthesis of di(2-ethylhexyl) adipate (DEHA), a structurally similar plasticizer, demonstrated that using an immobilized lipase in a solvent-free system under reduced pressure can achieve 100% conversion. biorxiv.orgbiorxiv.org This approach simplifies downstream processing as only one purification step is required. biorxiv.org

Whole-Cell Biocatalysts in this compound Production

Using whole microbial cells as biocatalysts is an economically attractive alternative to using purified, immobilized enzymes. researchgate.netresearchgate.net Whole-cell systems avoid the costly and time-consuming processes of enzyme extraction and purification. researchgate.net The cell wall provides a natural matrix for the enzyme, protecting it from harsh reaction conditions and potentially enhancing its stability. researchgate.netnih.gov

Lipase-Displaying Yeast Systems (e.g., Pichia pastoris, Yarrowia lipolytica)

A sophisticated approach in whole-cell biocatalysis is the use of yeast cell surface display technology. researchgate.netnih.gov This involves genetically engineering yeast, such as Pichia pastoris or Yarrowia lipolytica, to express and anchor lipase enzymes on their outer cell surface. researchgate.netresearchgate.netnih.gov This creates a low-cost, self-immobilized biocatalyst that is easy to handle and recycle. researchgate.netresearchgate.net

In one study, Pichia pastoris displaying Candida antarctica lipase B (CALB) was successfully used to synthesize this compound in a non-aqueous system. researchgate.netresearchgate.net The whole-cell biocatalyst achieved a yield of 85.0% in a small-scale reaction, which was increased to 97.8% when scaled up to a 200 mL system. researchgate.net The resulting this compound had a purity of 98.2% after vacuum distillation. researchgate.net This whole-cell system demonstrated good operational stability, retaining over 95% of its activity after being reused for 10 batches. researchgate.net

Yarrowia lipolytica is another yeast species known for its ability to produce lipases and is considered an effective host for whole-cell biocatalysis. journalssystem.comicm.edu.plresearchgate.net Research has confirmed the potential for Y. lipolytica biomass to catalyze the synthesis of dioctyl adipate via transesterification, achieving yields of around 60%. journalssystem.comicm.edu.pl A direct comparison between P. pastoris and Y. lipolytica for producing CALB showed that Y. lipolytica produced more than five times the amount of extracellular lipase in half the cultivation time, highlighting its potential as a highly efficient production host. nih.govresearchgate.net

Immobilized Lipase Applications

The synthesis of various adipate esters has been successfully performed using immobilized CALB. upm.edu.my For instance, the esterification of adipic acid and oleyl alcohol in a solvent-free system using immobilized lipase achieved a high conversion yield (95.5%) with a low enzyme concentration (2.5% w/w). nih.gov Similarly, the synthesis of diisononyl adipate using an immobilized lipase from Thermomyces lanuginosus in a solvent-free system reached 100% conversion within 6 hours under optimized conditions. researchgate.net The reusability of these immobilized systems is a key advantage; for example, one immobilized lipase was reused for nine cycles in both esterification and transesterification reactions. researchgate.net

Reaction Condition Optimization for Enzymatic Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters include reaction temperature, substrate molar ratio, enzyme concentration, and reaction time. researchgate.netupm.edu.mynih.gov Response Surface Methodology (RSM) is a common statistical technique used to evaluate the interactive effects of these parameters and determine the optimal conditions. upm.edu.mydntb.gov.uarsc.orgresearchgate.net

For the synthesis of this compound via a transesterification reaction catalyzed by a novel titanium adipate catalyst, RSM was used to find optimal conditions. rsc.orgresearchgate.net A high ester exchange rate of 94.23% was achieved with a catalyst dosage of 2.39%, an isooctanol to dimethyl adipate molar ratio of 2.55:1, and a reaction temperature of 117°C at the time of catalyst addition. rsc.orgresearchgate.net

In the lipase-catalyzed synthesis of adipate esters, temperature significantly influences the reaction; an increase from 35°C to 65°C generally improves substrate solubility and enhances the conversion yield. researchgate.net However, excessively high temperatures can reduce enzyme stability. researchgate.net The molar ratio of alcohol to acid is another critical factor. An excess of alcohol can drive the reaction forward, but a very high excess may cause enzyme inhibition. researchgate.net Studies on di-tert-butyl adipate synthesis found an optimal molar ratio of 4.5:1 (alcohol to acid).

For the synthesis of an adipate ester using immobilized Candida antarctica lipase in a solvent-free system, the optimal conditions were determined to be a reaction time of 438 minutes, a temperature of 60°C, and an agitation speed of 500 rpm with a 2.5% w/w enzyme amount. nih.gov These conditions resulted in a 95.5% conversion yield. nih.gov

Table 2: Optimized Conditions for Adipate Ester Synthesis This table is interactive. Click on headers to sort.

| Ester Product | Catalyst/Enzyme | Method | Optimal Conditions | Yield/Conversion | Source |

|---|---|---|---|---|---|

| This compound | Titanium Adipate | Transesterification | 117°C, 2.55:1 alcohol:ester ratio, 2.39% catalyst | 94.23% | rsc.orgresearchgate.net |

| Adipate Ester | Immobilized Candida antarctica lipase | Esterification (Solvent-Free) | 60°C, 438 min, 2.5% w/w enzyme, 500 rpm | 95.5% | nih.gov |

| This compound | Pichia pastoris displaying CALB | Whole-Cell Biocatalysis | Scaled-up system, 12h reaction | 97.8% | researchgate.net |

| Diisononyl Adipate | Immobilized Thermomyces lanuginosus lipase | Esterification (Solvent-Free) | 50°C, 1:3 acid:alcohol ratio, 10% enzyme, vacuum | 100% | researchgate.net |

| Di-tert-butyl Adipate | Lipase B (Novozym 435) | Enzymatic Esterification | 35-65°C, 4.5:1 alcohol:acid ratio, ≥50 mg enzyme | Not specified |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally conscious manufacturing processes. This involves a multi-faceted approach that includes the use of sustainable raw materials, the development of benign catalytic systems, and the implementation of strategies to intensify processes and reduce waste.

A key aspect of green chemistry is the use of renewable and waste-derived feedstocks. In the context of DOA synthesis, research has focused on alternatives to petroleum-based starting materials.

One notable approach involves the utilization of industrial by-products. For instance, dimethyl adipate, which can be produced from the mixed dicarboxylic acid by-products of industrial adipic acid production, serves as a viable feedstock for DOA synthesis through a transesterification reaction with isooctanol. rsc.orgresearchgate.net This method not only provides a use for industrial waste but also contributes to a more circular economy. The methanol generated as a by-product in this process can be recycled, further enhancing the sustainability of the synthesis. rsc.orgresearchgate.net

Bio-based processes are also gaining traction for the production of adipic acid, a primary precursor for DOA. biorxiv.orgbiorxiv.org Fermentation routes using substrates like glucose, which can be derived from second-generation feedstocks such as agricultural waste or organic waste, present a promising alternative to conventional petrochemical synthesis. biorxiv.orgbiorxiv.org The development of a bio-based process for adipic acid production from waste materials has the potential to significantly reduce the carbon footprint and energy costs associated with traditional methods. biorxiv.org Lignocellulosic biomass, the most abundant and bio-renewable biomass on Earth, is also being explored as a sustainable source for producing the necessary chemical building blocks. rsc.org

The choice of catalyst plays a crucial role in the environmental impact of this compound synthesis. Traditional catalysts like concentrated sulfuric acid can lead to equipment corrosion, significant pollution, and complex post-treatment processes. google.com Consequently, there is a strong shift towards the development and use of more environmentally friendly catalytic systems.

Solid Acid Catalysts: These have emerged as a leading alternative due to their numerous advantages. They exhibit high catalytic activity and selectivity, are resistant to high temperatures, and are easily separated from the reaction mixture, allowing for repeated use. google.comchemger.commade-in-china.com The use of solid superacid resins, for example, has been shown to result in high esterification yields and good selectivity, with the added benefits of being non-corrosive and generating no environmental pollution. google.com SnO loaded on activated carbon fiber is another example of a solid catalyst used for a cleaner synthesis process. researchgate.net

Titanate Catalysts: Titanate-based catalysts, such as titanium adipate and various titanic acid esters (e.g., isopropyl, tetra-isobutyl, and tetra-n-butyl titanate), are also prominent in greener synthesis routes. rsc.orgresearchgate.netgoogle.com These catalysts are noted for their good stability, high selectivity, and non-toxic nature, making them suitable for industrial applications. researchgate.net A novel approach involves the synthesis of a chelated titanium adipate catalyst, which has demonstrated high efficiency in the transesterification of dimethyl adipate with isooctanol. rsc.orgresearchgate.net

Biocatalysts: Enzymes, particularly lipases, offer a highly specific and mild catalytic option. Lipase-displaying Pichia pastoris whole-cell biocatalysts have been successfully used to synthesize this compound in a non-aqueous system, achieving high yields and purity. researchgate.net This method operates under gentle conditions and is considered environmentally friendly. researchgate.net The use of immobilized lipase from Candida antarctica for the esterification of adipic acid is another example of a sustainable enzymatic approach. biorxiv.org

Ionic Liquids: Brønsted acidic ionic liquids have been employed as both catalysts and solvents for the synthesis of dialkyl adipates. mdpi.com This method allows for high yields and selectivities under mild reaction conditions, and the catalyst can be recycled multiple times without a loss of activity. mdpi.com

The following table summarizes the performance of various environmentally benign catalysts in the synthesis of this compound and related adipate esters.

| Catalyst Type | Specific Catalyst | Feedstocks | Reaction Conditions | Yield/Ester Exchange Rate | Source |

| Titanate | Titanium Adipate | Dimethyl Adipate, Isooctanol | 117 °C, 2.39% catalyst dosage | 94.23% | rsc.orgresearchgate.net |

| Biocatalyst | Lipase-displaying Pichia pastoris | Adipic Acid, Isooctanol | Non-aqueous system | 97.8% (scaled-up system) | researchgate.net |

| Solid Acid | SnO on activated carbon fiber | Adipic Acid, 2-ethylhexanol | 170-175 °C, 120 min | Not specified | researchgate.net |

| Ionic Liquid | Brønsted acidic ionic liquid | Adipic Acid, 2-ethylhexan-1-ol | 70-80 °C, 15 mol% catalyst | 99% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. researchgate.netaidic.it In the synthesis of this compound, this can be achieved through several strategies that also contribute to waste minimization.

One approach is the integration of reaction and separation steps into a single unit, a concept known as reactive distillation. researchgate.net This can lead to significant reductions in equipment size and cost. researchgate.net The use of microreactors in flow chemistry offers another avenue for process intensification, providing enhanced mass and heat transfer, which can improve reaction yield and selectivity. aidic.it

Effective waste minimization also involves the recycling of by-products and unreacted materials. In the transesterification route for DOA synthesis, the methanol by-product can be recovered and reused. rsc.orgresearchgate.net Similarly, in direct esterification, excess octanol (B41247) can be recycled through reduced pressure distillation. google.com The generation of waste should be avoided or minimized wherever possible, and any surplus or non-recyclable products should be disposed of through licensed waste disposal contractors. knowde.com Proper handling and disposal procedures are crucial to prevent environmental contamination. knowde.com

Environmental Fate and Degradation Pathways of Diisooctyl Adipate

Atmospheric Transformation Processes

Once released into the atmosphere, Diisooctyl adipate (B1204190) is subject to several degradation and removal mechanisms. With an estimated vapor pressure of 2.6x10⁻⁵ mm Hg at 25°C, it coexists in both vapor and particulate forms. nih.gov The fate of DIOA in the atmosphere is largely governed by photochemical reactions and physical deposition.

Photochemical Oxidation by Hydroxyl RadicalsThe primary chemical degradation pathway for vapor-phase Diisooctyl adipate is its reaction with photochemically-produced hydroxyl radicals (•OH).nih.govnrc.govThis oxidation process is relatively rapid, with an estimated atmospheric half-life of about 16 hours.nih.govepa.govThis calculation is based on an estimated rate constant of 2.4x10⁻¹¹ cubic centimeters per molecule-second at 25°C, assuming an atmospheric hydroxyl radical concentration of 5x10⁵ radicals per cubic centimeter.nih.govFor the related compound, di(2-ethylhexyl) adipate (DEHA), the half-life for this reaction is also estimated to be approximately 16 hours, with a range of 2.6 to 26 hours.nrc.govepa.govoecd.org

Interactive Data Table: Atmospheric Oxidation of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Reactant | Photochemically-produced hydroxyl radicals (•OH) | nih.gov, nrc.gov |

| Estimated Half-life in Air | 16 hours | nih.gov, epa.gov |

| Estimated Rate Constant (25°C) | 2.4x10⁻¹¹ cm³/molecule-sec | nih.gov |

| Assumed •OH Concentration | 5x10⁵ radicals/cm³ | nih.gov |

Aquatic Environmental Behavior and Transport

When this compound enters aquatic environments, its behavior is primarily controlled by its tendency to sorb to solids and its susceptibility to hydrolysis.

Hydrolytic Degradation Kineticsthis compound can undergo abiotic degradation in water through hydrolysis, a process where the ester linkages are broken.nih.govcpsc.govThis reaction is base-catalyzed, meaning its rate increases with pH.nih.govepa.govThe estimated second-order hydrolysis rate constant for DIOA is 0.11 L/mole-sec.nih.govThis corresponds to estimated half-lives of 75 days at a neutral pH of 7 and 2 years at a more alkaline pH of 8.nih.govThe expected products from the complete hydrolysis of this compound are adipic acid and 6-methylheptanol.nih.govFor the related compound DEHA, hydrolysis is generally considered slow except in very alkaline waters (pH 9 or higher), with reported half-lives of less than a day in basic solutions.epa.govoecd.orgOne study determined the second-order rate constant for DEHA hydrolysis at pH 13 to be (4.8 ± 0.6) × 10⁻⁴ M⁻¹ s⁻¹, indicating that hydrolysis can be a significant degradation pathway under highly alkaline conditions.researchgate.net

Interactive Data Table: Hydrolysis of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Degradation Process | Base-catalyzed hydrolysis | nih.gov |

| Estimated 2nd Order Rate Constant | 0.11 L/mole-sec | nih.gov |

| Estimated Half-life (pH 7) | 75 days | nih.gov |

| Estimated Half-life (pH 8) | 2 years | nih.gov |

| Expected Degradation Products | Adipic acid, 6-methylheptanol | nih.gov |

Aquatic Environmental Behavior and Transport

Bioconcentration Potential in Aquatic Organisms

The potential for this compound (DIOA) to concentrate in aquatic organisms is considered to be moderate. nih.gov An estimated Bioconcentration Factor (BCF) of 60 has been calculated for DIOA. nih.gov This estimation was derived using a log Kow (octanol-water partition coefficient) of 8.1 and a regression-derived equation. nih.gov According to established classification schemes, this BCF value suggests a moderate potential for bioconcentration in aquatic life. nih.gov

For a similar compound, di(2-ethylhexyl) adipate (DEHA), a whole-fish BCF of 27 was observed in bluegill fish over a 28-day exposure period. epa.govoup.comchemicalbook.in This measured value was significantly lower than the estimated BCF of over 2700, a difference attributed to the metabolism of the adipate by the fish. epa.govnrc.gov This suggests that while bioaccumulation is possible, it may not lead to long-term persistence in fish species capable of metabolizing the compound. epa.gov However, it could be a more significant factor in aquatic organisms that lack this metabolic capability. epa.gov The bioaccumulation potential for DIOA is generally considered low. knowde.com

Table 1: Bioconcentration Data for Adipates

| Compound | BCF Value | Organism | Exposure Duration | Conclusion | Source(s) |

|---|---|---|---|---|---|

| This compound (DIOA) | 60 (estimated) | - | - | Moderate bioconcentration potential | nih.gov |

| di(2-ethylhexyl) adipate (DEHA) | 27 (measured) | Bluegill fish | 28 days | Low bioaccumulation potential | epa.govoup.comchemicalbook.innrc.goveuropa.euoecd.orgreach-serv.comeuropa.euepa.gov |

Terrestrial Environmental Dynamics

Soil Mobility and Adsorption Characteristics

The mobility of this compound in soil is expected to be low, classifying it as immobile. nih.gov This is based on an estimated soil adsorption coefficient (Koc) of 5 x 10^5. nih.gov This high Koc value, derived from its estimated log Kow of 8.1, indicates a strong tendency for DIOA to adsorb to soil particles. nih.gov

For the related compound di(2-ethylhexyl) adipate (DEHA), estimated Koc values range from 5,004 to 48,600, also suggesting it is relatively immobile in soil and unlikely to leach into groundwater. epa.govnrc.gov Another estimate for di-n-octyl adipate places the Koc at 57,000, reinforcing the expectation of immobility in soil. chemicalbook.inechemi.com One source provided a significantly lower estimated Koc of 954.8 for DIOA, which would suggest low mobility potential. europa.eu The strong adsorption to soil and sediment is a key factor in its environmental distribution. canada.ca

Table 2: Soil Adsorption and Mobility Data for Adipates

| Compound | Koc Value | Mobility Classification | Source(s) |

|---|---|---|---|

| This compound (DIOA) | 5 x 10^5 (estimated) | Immobile | nih.gov |

| This compound (DIOA) | 954.8 (estimated) | Low mobility | europa.eu |

| di(2-ethylhexyl) adipate (DEHA) | 5,004 - 48,600 (estimated) | Immobile | epa.govnrc.gov |

| di-n-octyl adipate | 57,000 (estimated) | Immobile | chemicalbook.inechemi.com |

Volatilization from Soil Surfaces

Volatilization of this compound from moist soil surfaces is considered a potentially significant environmental fate process. nih.gov This is based on an estimated Henry's Law Constant of 5.16 x 10^-5 atm-m³/mol. nih.govparchem.comparchem.com However, the strong tendency of DIOA to adsorb to soil particles is expected to reduce the rate of volatilization. nih.gov

Conversely, volatilization from dry soil surfaces is not expected to be a significant process. nih.gov This is due to its low estimated vapor pressure of 2.65 x 10^-5 mm Hg. nih.govparchem.comparchem.com

Biodegradation Studies in Environmental Compartments

Microbial Degradation in Soil and Water Systems

This compound is susceptible to biodegradation by microorganisms in both soil and water environments. nih.gov Studies have shown that pure cultures of bacteria and fungi can degrade DIOA in laboratory settings over incubation periods of one to four weeks. nih.gov The process of biodegradation involves the sequential hydrolysis of the ester bonds, leading to the formation of a monoester of adipic acid, and subsequently adipic acid and the corresponding alcohol. mdpi.com

In a study on a similar compound, di-n-octyl adipate, primary degradation of 65-96% was observed in a semi-continuous activated sludge system, simulating a sewage treatment plant. chemicalbook.inechemi.com Another study showed 94% biodegradation over a 35-day period, corresponding to a half-life of 2.7 days. epa.govchemicalbook.inechemi.com While DIOA is expected to biodegrade, its strong adsorption to sediment and suspended solids in water may slow this process. nih.gov In soil, the effectiveness of microbial degradation in real-world conditions is not fully known, though laboratory studies indicate its potential. nih.gov One study on contaminated soil showed that dioctyl adipate was biodegraded to below the detection limit after 90 days in an aerobic slurry-phase reactor. scielo.br The hydrolysis of DIOA is expected to produce 6-methylheptanol and adipic acid. nih.gov

Identification of Degrading Bacterial and Fungal Species

Research has identified specific microorganisms capable of degrading adipate plasticizers. While detailed studies on bacterial species that specifically degrade this compound are limited in the provided search results, it is known that both bacteria and fungi can break down ester-based plasticizers. nih.govnih.gov

Fungal species have been more specifically identified in the context of plasticizer degradation. The fungus Aureobasidium pullulans has been identified as a primary colonizer of plasticized PVC containing dioctyl adipate (DOA). nih.govasm.org This fungus is capable of using the intact pPVC as a sole carbon source, degrading the DOA, and producing extracellular esterase. nih.govasm.org Other yeasts and yeast-like fungi, such as Rhodotorula aurantiaca and Kluyveromyces spp., have also been found on pPVC surfaces, although their ability to degrade DOA is less consistent. nih.govasm.orgjocpr.com These findings suggest that a succession of microbial communities may be involved in the breakdown of plasticized materials in the environment, with certain fungal species playing a critical role. nih.gov

Biodegradation Kinetics and Pathway Elucidation

The biodegradation of this compound (DIOA) is a critical process governing its persistence and fate in the environment. Research indicates that DIOA is susceptible to microbial degradation, although specific kinetic data for this compound are less abundant than for its close structural analogs like di(2-ethylhexyl) adipate (DEHA).

Studies have demonstrated that this compound is biodegradable by pure cultures of bacteria and fungi in laboratory settings, with degradation observed over incubation periods of one to four weeks. nih.gov In a broader context, adipate esters are generally considered to be readily biodegradable. For instance, activated sludge screening tests for DEHA have shown a biodegradation half-life of 2.7 days. epa.govepa.gov A study on the ex-situ bioremediation of soil contaminated with various plasticizers, including dioctyl adipate (DOA), reported that DOA was completely removed after 90 days of treatment in an aerobic slurry-phase reactor. scielo.br For environmental modeling purposes, degradation half-lives for adipates have been estimated to be around 170 hours in water and 550 hours in soil. diva-portal.org

| Compound | System/Medium | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| Di(2-ethylhexyl) adipate (DEHA) | Activated Sludge | Half-life | 2.7 days | epa.govepa.gov |

| Dioctyl adipate (DOA) | Aerobic Soil Slurry | Time to complete removal | 90 days | scielo.br |

| Adipates (general) | Water (modeling estimate) | Half-life | 170 hours | diva-portal.org |

| Adipates (general) | Soil (modeling estimate) | Half-life | 550 hours | diva-portal.org |

| Di-n-octyl adipate | Activated Sludge (CO2 evolution) | % Biodegradation | 94% in 35 days | chemicalbook.com |

The elucidation of the biodegradation pathway for this compound begins with the enzymatic hydrolysis of its ester bonds. This initial step is catalyzed by esterases and lipases, enzymes commonly produced by soil and water microorganisms such as Pseudomonas and Rhodococcus species. rsdjournal.orgresearchgate.netconicet.gov.ar The hydrolysis proceeds in a stepwise manner:

Initial Hydrolysis: One of the ester linkages is cleaved, yielding a monoester, mono-isooctyl adipate, and an isooctanol molecule (likely a mixture of isomers, primarily 6-methylheptanol, given the common synthesis routes for isooctanol).

Second Hydrolysis: The monoester undergoes a second hydrolysis, releasing a molecule of adipic acid and a second molecule of isooctanol.

Following the initial hydrolysis, the resulting metabolites, adipic acid and isooctanol, are further degraded through distinct microbial metabolic pathways:

Adipic Acid Degradation: Adipic acid, a linear dicarboxylic acid, is readily metabolized by many microorganisms. The primary degradation route is through β-oxidation, a common fatty acid degradation pathway. kemdiktisaintek.go.id In this process, the adipic acid molecule is shortened by two carbon units at a time, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle (TCA cycle) for energy production and cellular biosynthesis.

Isooctanol Degradation: The degradation of the branched-chain alcohol, isooctanol, is more complex. Branched-chain alkanes and alcohols are generally more resistant to biodegradation than their linear counterparts. kemdiktisaintek.go.id The pathway is thought to proceed via oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (isooctanoic acid). The degradation of branched-chain alkanes has been studied in bacteria like Rhodococcus and Mycobacterium, which are known to utilize them as carbon sources. kemdiktisaintek.go.idnih.govasm.org For example, the degradation of isooctane (B107328) (2,2,4-trimethylpentane) by Mycobacterium austroafricanum IFP 2173 starts at the isopropyl end of the molecule. nih.gov This suggests a plausible pathway for the isooctyl moiety involving initial oxidation followed by further breakdown, potentially through β-oxidation where possible, although the branching can present steric hindrance to the enzymes involved.

Assessment of Degradation Product Formation

The assessment of degradation products is crucial for understanding the complete environmental impact of this compound. The breakdown of DIOA can lead to the transient accumulation of various intermediate metabolites, some of which may have their own toxicological or persistence characteristics.

The primary and subsequent degradation products identified or anticipated from the biodegradation of DIOA and its analogs are summarized below:

| Product | Parent Compound | Metabolic Step | Notes | Source |

|---|---|---|---|---|

| Mono-isooctyl adipate | This compound | Primary Hydrolysis | Transient intermediate. | iarc.fr |

| Adipic acid | This compound | Primary Hydrolysis | Readily biodegradable via β-oxidation. | conicet.gov.ariarc.fr |

| Isooctanol (e.g., 6-methylheptanol) | This compound | Primary Hydrolysis | Subject to further oxidation. | nih.gov |

| Isooctanal (e.g., 6-methylheptanal) | Isooctanol | Oxidation | Analogous to 2-ethylhexanal (B89479) from DEHA. Volatile intermediate. | nih.gov |

| Isooctanoic acid (e.g., 6-methylheptanoic acid) | Isooctanal | Oxidation | Analogous to 2-ethylhexanoic acid, which can be persistent. | iarc.fr |

| 2,4,4-trimethylpentanoic acid | Isooctane (analog for isooctyl group) | Oxidation | Metabolite identified from isooctane degradation by Mycobacterium. | nih.gov |

| Pivalic acid (Dimethylpropanoic acid) | Isooctane (analog for isooctyl group) | Further degradation | Metabolite identified from isooctane degradation. | nih.gov |

Research on the biodegradation of the closely related plasticizer DEHA by Rhodococcus rhodochrous has provided valuable insights. nih.gov In these studies, the alcohol moiety, 2-ethylhexanol, was oxidized to 2-ethylhexanal and subsequently to 2-ethylhexanoic acid. nih.gov Notably, 2-ethylhexanoic acid was found to be relatively resistant to further degradation by this microorganism. nih.gov This suggests that the branched structure of the isooctyl group in DIOA could similarly lead to the formation and potential accumulation of branched carboxylic acids in the environment.

Molecular Interactions and Performance in Polymeric Systems

Compatibility and Miscibility with Polymer Matrices

The compatibility and miscibility of DOA with a polymer are fundamental to its function as a plasticizer. These characteristics are governed by the thermodynamics of the polymer-plasticizer blend and the specific interfacial interactions that occur, particularly in complex composite systems.

Polymer-Plasticizer Blend Thermodynamics

The miscibility of DOA with a polymer is a critical factor for its effective use as a plasticizer. researchgate.net This compatibility is largely determined by the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the polymer and plasticizer molecules. researchgate.netlooking-glass-blog.com A lower or negative Flory-Huggins parameter indicates better compatibility between the two components. researchgate.net For a plasticizer to be effective, it must be miscible with the polymer to form a homogeneous system. kinampark.com This miscibility is influenced by factors such as the molecular weight and polarity of the plasticizer. kinampark.com

The process of plasticization involves the plasticizer molecules penetrating the polymer structure, where they disrupt the intermolecular forces between polymer chains. gzbaisha.com This increases the "free volume" within the polymer, which is the internal space available for polymer chain movement. kinampark.comresearchgate.net The increase in free volume allows for greater mobility of the polymer macromolecules, resulting in a softer and more flexible material. kinampark.comresearchgate.net A dynamic equilibrium exists where plasticizer molecules solvate and desolvate the polymer chains. kinampark.comresearchgate.net

DOA, an ester of adipic acid, generally exhibits good compatibility with a range of polymers, including polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers. gzbaisha.complastay.comchemceed.comgzchem.com Its linear structure contributes to its effectiveness, particularly in PVC applications, where it leads to lower plastisol viscosities compared to some phthalate (B1215562) plasticizers. researchgate.net However, compatibility can be an issue with some polymers. For instance, while DOA can reduce the glass transition temperature of polylactic acid (PLA), phase separation can occur at higher concentrations, such as 20 wt%. rsc.org

The solid-gel transition temperature (Tm), the temperature at which a single grain of polymer dissolves in excess plasticizer, is another measure of plasticizer activity. kinampark.com More efficient plasticizers, which are better solvents for the polymer, exhibit lower Tm values. kinampark.com

Interfacial Interactions in Polymer Composites (e.g., RDX-HTPB-DOA Systems)

The compatibility between DOA and HTPB is favorable, as indicated by their similar Hansen Solubility Parameters (HSP). mdpi.com This compatibility allows DOA to effectively lubricate the HTPB polymer chains, reducing the viscosity of the binder system. mdpi.com This is a critical processing parameter, as lower viscosity facilitates the incorporation of solid fillers and improves the flowability of the propellant slurry. researchgate.net

Molecular dynamics simulations have been employed to study the interfacial interactions at the atomic level. researchgate.netscispace.complymouth.ac.uk These studies reveal that the adhesion of the HTPB-DOA blend to the surface of RDX crystals varies depending on the crystallographic face of the RDX. scispace.complymouth.ac.uk The most favorable interactions have been observed with the (020) crystal face of RDX, which can lead to a more flexible composite. scispace.com The primary interaction mechanism at the interface is hydrogen bonding between the terminal hydroxyl groups of the HTPB and the oxygen atoms of the nitro groups on the RDX surface. scispace.com

The presence of DOA also influences the interactions between other components in the composite. For instance, in systems containing aluminum particles, the compatibility between aluminum, HTPB, and DOA plays a role in the rheological behavior of the slurry. mdpi.com Due to differences in their Hansen Solubility Parameters, aluminum is less compatible with HTPB than with DOA, which can affect the dispersion of the aluminum particles. mdpi.com

Influence on Polymer Thermomechanical Properties

The addition of DOA to a polymer matrix significantly alters its thermomechanical properties. These changes are a direct result of the plasticizer's effect on the polymer's glass transition temperature, chain dynamics, and free volume.

Modulating Glass Transition Temperature of Polymer Blends

One of the most important functions of a plasticizer is to lower the glass transition temperature (Tg) of a polymer. kinampark.compishrochem.comwsdchemical.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net By reducing the Tg, DOA increases the flexibility and processability of the polymer, particularly at low temperatures. pishrochem.comwsdchemical.com

The reduction in Tg is a direct consequence of the increased free volume created by the presence of the smaller plasticizer molecules within the polymer matrix. researchgate.netresearchgate.nethallstarindustrial.com The DOA molecules effectively push the polymer chains apart, reducing the intermolecular forces and allowing for easier chain movement at lower temperatures. gzbaisha.com

The extent of Tg reduction depends on the concentration of the plasticizer. In a study on HTPB-based elastomers, the addition of DOA as a plasticizer was shown to effectively lower the Tg. nih.gov Similarly, in blends of natural rubber and polybutadiene (B167195) rubber, DOA was found to cause a remarkable decrease in Tg, indicating its effectiveness in improving freezing resistance. researchgate.net Research on polylactic acid (PLA) has also demonstrated that DOA is effective in reducing its Tg. rsc.org

The following table illustrates the effect of DOA on the glass transition temperature of a cured HTPB/TDI system compared to an unplasticized system and one plasticized with an ionic liquid.

| Plasticizer | Glass Transition Temperature (°C) |

| None | -62.18 |

| DOA | -63.18 |

| Ionic Liquid 2a | -64.20 |

| Ionic Liquid 2b | -64.99 |

| Data sourced from a study on ionic liquids as plasticizers for solid propellants. nih.gov |

Effects on Polymer Chain Dynamics and Free Volume

The "free volume theory" is a key concept in explaining the mechanism of plasticization. kinampark.comresearchgate.net It posits that plasticizers increase the internal space available for polymer chain movement, which is essential for imparting flexibility. kinampark.comresearchgate.net This increased mobility of the polymer chains also leads to a reduction in the melt viscosity and elastic modulus of the polymer, which improves its processability. pishrochem.com

In highly filled polymer composites, the addition of a plasticizer like DOA can lead to disentanglement of the polymer chains. aps.org This disentanglement can initially accelerate polymer chain relaxation and reduce viscosity up to a certain critical volume fraction of filler particles. aps.org Beyond this point, the dynamics can become geometrically constrained by the filler particles. aps.org

Degradation Mechanisms within Polymer Matrices

The presence of DOA within a polymer matrix can influence the degradation of both the plasticizer and the polymer. Adipate (B1204190) plasticizers like DOA are generally not chemically bonded to the polymer and can migrate out of the material over time, especially when subjected to certain environmental factors. mdpi.com

One of the primary degradation mechanisms for ester-based plasticizers like DOA is hydrolysis. cymitquimica.comnih.gov This process involves the breaking of the ester bonds in the presence of water, which can be catalyzed by acids or bases. penpet.com Hydrolysis of DOA results in the formation of isooctanol and adipic acid or its salt. penpet.com The estimated hydrolysis half-life of DOA is approximately 75 days at a pH of 8 and 2 years at a pH of 7, suggesting that hydrolysis can be an important environmental fate process. nih.gov

In the context of biodegradation, the decomposition of diester plasticizers like DOA typically proceeds through the sequential hydrolysis of the ester bonds, leading to the formation of a monoester of adipic acid. mdpi.com DOA is considered to have a relatively short biodegradation period. mdpi.com

Thermal stability is another important consideration. DOA generally exhibits good thermal stability, which is beneficial for processing and applications where the material is exposed to heat. cymitquimica.com However, at elevated temperatures, thermal degradation can occur.

In specific applications like composite propellants, the migration of plasticizers can be a concern as it can lead to changes in the material's properties and performance. acs.org For instance, the migration of mobile components in a rocket propellant can create an inhomogeneous composition, potentially affecting its ballistic characteristics. acs.org

Thermal-Oxidative Degradation of Diisooctyl Adipate within Composites

The thermal stability of this compound is a critical factor in the performance of plasticized materials, especially those exposed to elevated temperatures during processing or end-use applications. cymitquimica.comsolechem.eu The degradation of DOA in a composite material is typically a thermo-oxidative process, meaning it is influenced by both heat and the presence of oxygen. cnrs.fr

Research on the thermal-oxidative degradation of DOA as a base oil, which provides insights into its behavior within a polymer matrix, has shown that significant chemical changes occur at elevated temperatures. researchgate.net When heated at 200°C, DOA undergoes both degradation and polymerization reactions. The primary degradation products include low molecular weight carboxylic acids and monoesters, which contribute to a significant increase in the total acid number of the material. researchgate.net

The mechanism of thermal-oxidative degradation involves a series of complex chemical reactions. It is initiated by the formation of free radicals, which then react with oxygen to form peroxy radicals. These radicals can then abstract hydrogen atoms from other DOA molecules, propagating a chain reaction that leads to the cleavage of the ester bonds and the formation of various degradation products. researchgate.net

Within a polymer composite, such as plasticized PVC, the thermal degradation process can be more complex due to interactions between the plasticizer, the polymer, and other additives like stabilizers. researchgate.net The degradation of PVC itself, which involves dehydrochlorination, can be influenced by the presence of the plasticizer. researchgate.net Studies on similar plasticizers like dioctyl phthalate (DOP) in PVC have shown that thermo-oxidative degradation can lead to a significant decrease in the thermal stability of the polymer. researchgate.net This is because the oxidized moieties formed on the polymer chains can act as initiators for thermal dehydrochlorination at lower temperatures. researchgate.net

The following table summarizes the key products formed during the thermal-oxidative degradation of this compound.

| Product Category | Examples | Effect on Material Properties |

| Low Molecular Weight Carboxylic Acids | - | Increase in total acid number |

| Monoesters | - | Contribution to increased acidity |

| Polymerization Products | High molecular weight compounds | Limited increase in kinematic viscosity |

This table illustrates the types of products formed during the thermal-oxidative degradation of this compound and their general impact on the material's properties, based on findings from studies on DOA as a base oil. researchgate.net

Photodegradation Processes in Plasticized Materials

In addition to thermal stress, exposure to ultraviolet (UV) radiation can lead to the degradation of plasticized materials, a process known as photodegradation. researchgate.net This is particularly relevant for products used in outdoor applications. wsdchemical.com The photodegradation of polymers like PVC is a well-documented phenomenon that can be influenced by the presence of plasticizers. researchgate.net

The mechanism of photodegradation often involves the absorption of UV photons by the polymer or additives, leading to the formation of excited electronic states and subsequently, free radicals. frontiersin.org These free radicals can initiate chain scission, cross-linking, and other chemical reactions that alter the physical and chemical properties of the material, leading to embrittlement, discoloration, and loss of mechanical strength. researchgate.netfrontiersin.org

For plasticized PVC, the presence of a plasticizer like DOA can affect the photodegradation process. While DOA itself can undergo photodegradation, it can also influence the degradation of the PVC matrix. wsdchemical.commade-in-china.com The specific mechanisms can involve energy transfer from the excited polymer to the plasticizer or the direct photolysis of the plasticizer molecule. The degradation products of the plasticizer can also potentially accelerate the degradation of the polymer. researchgate.net

Research on various polymer blends has shown that the presence of ester groups, such as those in DOA and biodegradable polymers like polylactic acid (PLA), can make them more susceptible to photodegradation through cleavage of the ester bonds. frontiersin.org This suggests that the ester linkages in DOA are likely a primary site for photochemical reactions.

Migration Phenomena of this compound from Polymer Systems

A significant issue affecting the long-term performance and safety of plasticized materials is the migration of the plasticizer from the polymer matrix. ceon.rsd-nb.info Since plasticizers like DOA are not chemically bonded to the polymer chains, they can move within the polymer and eventually be lost to the surrounding environment through diffusion and evaporation or extraction by liquids. d-nb.infonih.gov This loss of plasticizer leads to a decrease in flexibility and can cause the material to become brittle. d-nb.info

Factors Influencing Plasticizer Migration Rates

Several factors influence the rate at which this compound migrates from a polymer system. These can be broadly categorized as follows:

Temperature: Temperature is a critical factor. ceon.rsresearchgate.net An increase in temperature enhances the mobility of the plasticizer molecules within the polymer matrix, leading to a higher diffusion coefficient and a more pronounced migration rate. researchgate.netkorea.ac.kr Studies have demonstrated a direct correlation between elevated temperatures and increased DOA migration. ceon.rsresearchgate.net

Polymer Composition and Structure: The type of polymer and its morphology play a significant role. For instance, the crosslink density of the polymer can affect migration. A higher crosslink density can create a more tortuous path for the plasticizer molecules, thereby reducing the rate of diffusion. scielo.br

Plasticizer Concentration: The initial concentration of the plasticizer in the polymer influences the concentration gradient, which is a driving force for diffusion. nih.gov

Contact Medium: The nature of the medium in contact with the plasticized material is crucial. For example, in the context of food packaging, fatty foods can significantly increase the migration of lipophilic plasticizers like DOA compared to aqueous foods. nih.gov The presence of a sebum layer has also been shown to considerably increase the migration rate of plasticizers from PVC products in contact with skin. korea.ac.kr

Time: The extent of migration generally increases with contact time. korea.ac.krresearchgate.net However, the rate of migration may decrease over time as the concentration of the plasticizer at the surface diminishes. korea.ac.kr

Molecular Size and Shape of the Plasticizer: The rate of diffusion is related to the molecular size and shape of the plasticizer molecule. researchgate.net

The following interactive table summarizes the key factors that influence the migration of this compound.

| Factor | Influence on Migration Rate | Supporting Evidence |

| Temperature | Increases with rising temperature | Studies show more pronounced migration at higher temperatures. ceon.rsresearchgate.netkorea.ac.kr |

| Polymer Structure | Higher crosslink density can reduce migration | A more tortuous path for diffusion is created. scielo.br |

| Contact Medium | Fatty or oily substances increase migration | Enhanced solubility of the lipophilic plasticizer. nih.gov |

| Time | Migration increases with longer contact time | The process is diffusion-controlled. korea.ac.krresearchgate.net |

Theoretical Models for Migration Prediction

To predict the extent of plasticizer migration, various theoretical models have been developed. These models are often based on Fick's laws of diffusion, which describe the movement of molecules down a concentration gradient. researchgate.net

The most common approach involves solving Fick's second law of diffusion for specific boundary conditions that represent the polymer-contact medium system. researchgate.net The key parameters in these models are the diffusion coefficient (D) of the plasticizer in the polymer and the partition coefficient (K) between the polymer and the contact medium. nih.gov

Fick's Second Law: This fundamental equation describes how diffusion causes the concentration to change with time. researchgate.net

Diffusion Coefficient (D): This parameter quantifies the rate of transfer of the migrant through the polymer and is highly dependent on temperature and the properties of both the polymer and the plasticizer. plasticseurope.org

Partition Coefficient (K): This represents the equilibrium distribution of the migrant between the polymer and the contacting phase. A low K value indicates that the migrant has a high affinity for the contacting phase, leading to higher migration. plasticseurope.org

Several mathematical models have been proposed in the literature to predict migration from plastic packaging. researchgate.net Some models assume that the migration mechanism follows first-order kinetics. researchgate.netscitechnol.com However, in some cases, particularly with strong interactions between the contact medium and the plastic material leading to swelling, the migration may exhibit non-Fickian behavior. researchgate.net

These predictive models are valuable tools for assessing the compliance of food packaging materials with safety regulations and for designing polymer systems with reduced plasticizer migration. plasticseurope.orgresearchgate.net However, their accuracy depends on the correct determination of the input parameters and the validity of the underlying assumptions for the specific system under consideration. researchgate.net

Advanced Analytical Methodologies for Diisooctyl Adipate Research

Spectroscopic Characterization Techniques for Synthesized Diisooctyl Adipate (B1204190)

Spectroscopic methods are fundamental in the initial verification and structural elucidation of newly synthesized diisooctyl adipate.

Infrared Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for confirming the successful synthesis of this compound by identifying its characteristic functional groups. The presence of a strong absorption peak corresponding to the C=O stretching vibration of the ester group is a key indicator. rsc.org In the Fourier-Transform Infrared (FT-IR) spectrum of DIOA, this peak is typically observed around 1736.31 cm⁻¹. rsc.org

Further confirmation is provided by the appearance of a C-O stretching vibration peak at approximately 1173.35 cm⁻¹ and a C-H bond deformation vibration absorption peak around 1459.88 cm⁻¹. rsc.org The absence of a broad –OH absorption peak, which would indicate the presence of unreacted isooctanol or water, signifies a high-purity product. rsc.org The FT-IR spectrum of DIOA, when compared with the spectra of the reactants dimethyl adipate (DMA) and isooctanol, clearly shows the formation of the desired ester. rsc.orgresearchgate.net Studies have shown that in mixtures with other materials like asphalt (B605645), DIOA primarily undergoes physical blending, as indicated by FT-IR analysis. tandfonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in DIOA Analysis |

| C=O Stretch (Ester) | ~1736 | Confirms the presence of the ester functional group. |

| C-O Stretch | ~1173 | Further evidence of the ester linkage. |

| C-H Deformation | ~1460 | Indicates the presence of the alkyl chains. |

| -OH Stretch | Absent | Absence confirms the purity of the synthesized DIOA. |

Thermal Analysis for Material Characterization (e.g., Thermogravimetry, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition profile. wikipedia.org For instance, TGA has been used to study the thermal stability of catalysts like titanium adipate used in DIOA synthesis. rsc.orgresearchgate.netrsc.org

DSC is utilized to determine the temperatures at which phase transitions occur, such as the glass transition temperature of PVC composites plasticized with adipate esters. mdpi.comnih.gov Research has also used DSC to assess the oxidation induction time and incipient oxidation temperature of DIOA, demonstrating its antioxidation performance. researchgate.net In studies comparing DIOA with other lubricants, DSC analysis has been instrumental in evaluating their thermal and oxidative stability under various temperature conditions. researchgate.net

| Thermal Analysis Technique | Information Obtained for DIOA | Typical Application |

| Thermogravimetric Analysis (TGA) | Decomposition temperature, thermal stability. | Assessing the stability of catalysts used in DIOA synthesis and the thermal properties of DIOA itself. rsc.orgresearchgate.netrsc.org |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature, oxidation induction time, melting and crystallization points. | Characterizing PVC composites with DIOA, evaluating antioxidant performance, and comparing thermal properties with other materials. mdpi.comnih.govresearchgate.net |

Microscopic Analysis of Catalysts and Composites (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and microstructure of materials at a microscopic level. In the context of this compound research, SEM is particularly useful for examining the catalysts employed in its synthesis and the morphology of composites containing DIOA.

Chromatographic and Spectrometric Techniques for Quantification and Degradation Product Analysis

Chromatographic and spectrometric methods are indispensable for the precise quantification of this compound and the identification of its degradation products and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. It is a cornerstone for analyzing this compound in various matrices. A typical GC-MS analysis involves separating the components of a mixture in a gas chromatograph followed by detection and identification using a mass spectrometer. nih.gov

In the analysis of DIOA, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. leba.com.tr

GC-MS has been successfully used to identify and quantify DIOA and its thermal-oxidation products. sciopen.comresearchgate.net For instance, in a study of oxidized DIOA, GC-MS analysis revealed the presence of carboxylic acids and low molecular weight monoesters as degradation products. sciopen.com The technique is also used to determine the purity of synthesized DIOA. leba.com.tr Furthermore, GC-MS is a validated method for the determination of adipate plasticizers, including DIOA, that have migrated from packaging materials into food products. researchgate.net

| GC-MS Parameter | Typical Conditions for DIOA Analysis | Purpose |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | Separation of DIOA from other components. leba.com.tr |

| Carrier Gas | Helium | Mobile phase to carry the sample through the column. leba.com.tr |

| Temperature Program | Ramped from an initial low temperature to a final high temperature (e.g., 40°C to 300°C) | To ensure efficient separation of compounds with different boiling points. leba.com.tr |

| Ionization Mode | Electron Impact (EI) | To fragment the DIOA molecule for mass analysis. leba.com.tr |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio for identification. leba.com.trmassbank.eu |

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds, making it an ideal method for studying the metabolites of this compound.

Environmental Monitoring and Trace Analysis Techniques

The widespread use of this compound (DIOA) as a plasticizer necessitates robust analytical methodologies for its detection and quantification in environmental matrices, particularly in aqueous systems where it can accumulate. Due to its low concentration in environmental samples, sophisticated extraction and preconcentration techniques are paramount for accurate analysis. This section delves into advanced analytical strategies focusing on liquid-solid extraction for aqueous samples and various preconcentration methods.

Liquid-Solid Extraction Methods for Aqueous Samples

Liquid-solid extraction (LSE), particularly solid-phase extraction (SPE), is a cornerstone technique for the selective isolation of organic analytes like DIOA from water. This method involves passing an aqueous sample through a solid sorbent material, which retains the analyte. The analyte is subsequently eluted with a small volume of an appropriate organic solvent. The choice of sorbent and elution solvent is critical for achieving high recovery and sample cleanliness.

One of the most common LSE methods for adipate esters is based on U.S. Environmental Protection Agency (EPA) Method 506. sigmaaldrich.comnemi.gov This method utilizes a C18-bonded silica (B1680970) sorbent, either in a cartridge or disk format, to extract analytes from drinking water. sigmaaldrich.com For a typical analysis, a one-liter water sample is passed through the C18 extraction disk. The retained DIOA is then eluted with a solvent such as methylene (B1212753) chloride. sigmaaldrich.comnemi.gov The eluate is subsequently concentrated to a small volume, typically 0.5-1 mL, before analysis by gas chromatography (GC). sigmaaldrich.com

In recent years, advancements in materials science have led to the development of novel sorbents with enhanced efficiency and selectivity for plasticizers. Magnetic solid-phase extraction (MSPE) has emerged as a promising alternative to conventional SPE. In MSPE, magnetic nanoparticles coated with a suitable stationary phase are dispersed in the sample solution. The target analyte adsorbs onto the nanoparticles, which are then easily separated from the sample matrix using an external magnetic field. This technique offers advantages such as rapidity, reduced solvent consumption, and the elimination of the need for column packing.

For instance, octadecyl-functionalized magnetic silica nanoparticles (C18-f-m-Si-NPs) have been successfully employed for the extraction of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound structurally similar to DIOA and often analyzed alongside it. sbmu.ac.ir In a typical MSPE procedure, a small amount of the C18-f-m-Si-NPs is added to a large volume of the water sample and dispersed using ultrasonication. sbmu.ac.ir After a short extraction time, the magnetic sorbent with the adsorbed analyte is collected with a magnet, and the analyte is desorbed with an organic solvent. sbmu.ac.ir Another innovative approach involves the use of a mixture of two types of magnetic nanoparticles, Fe3O4@MIL-100 and Fe3O4@SiO2@PT, to enhance the extraction efficiency for a range of plasticizers, including dioctyl adipate (DOA). rsc.orgrsc.org

Metal-organic frameworks (MOFs) have also been investigated as highly effective sorbents in SPE due to their large surface areas and tunable pore structures. A Zn(II)-based MOF has been synthesized and applied for the solid-phase extraction of plasticizers, including DOA, from water samples prior to GC analysis. iasbs.ac.irrsc.org Similarly, Chromabond® HLB, a hydrophilic-lipophilic balanced polymer, has demonstrated high recovery rates for di(2-ethylhexyl) adipate (DEHA) from both tap and wastewater. researchgate.net

The table below summarizes various liquid-solid extraction methods applied to the analysis of DIOA and its analogs in aqueous samples.

| Sorbent | Analyte | Sample Volume | Elution Solvent | Recovery |

| C18 Extraction Disk | Bis(2-ethylhexyl) adipate | 1 L | Methylene Chloride | Method-dependent |

| Octadecyl-functionalized magnetic silica nanoparticles (C18-f-m-Si-NPs) | Di(2-ethylhexyl) phthalate (DEHP) | 200 mL | Not specified | Not specified |

| Mixture of Fe3O4@MIL-100 and Fe3O4@SiO2@PT | Dioctyl adipate (DOA) | 10 mL | Acetonitrile (ACN) | Not specified |

| Zn(II)-based Metal-Organic Framework | Dioctyl adipate (DOA) | Not specified | Not specified | Not specified |

| Chromabond® HLB | Di(2-ethylhexyl) adipate (DEHA) | 50 mL | Ethyl acetate | 75-112% |

Data compiled from multiple sources. sigmaaldrich.comsbmu.ac.irresearchgate.net

Environmental Sample Preparation and Preconcentration Strategies